谷胱甘肽 (1S, 2R)-异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glutathione is a tripeptide compound, also known as GSH, and is classified as a peptide or derivative . It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .

Synthesis Analysis

Glutathione synthesis involves a two-step reaction system. In the first step, glutamate and cysteine are condensed to glutamyl-cysteine by endogenous yeast enzymes inside the yeast cell, while consuming ATP . In the second step, the yeast cell membrane is lysed by the permeabilizing agent CTAB (cetyltrimethylammonium bromide) to release the glutamyl-cysteine, upon which added glutathione synthetase converts the glutamyl-cysteine and added glycine into glutathione .Molecular Structure Analysis

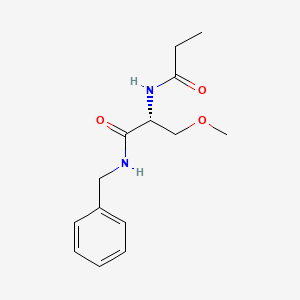

Glutathione is a tripeptide compound with the IUPAC Name (2S)-2-amino-5- [ [ (2R)-1- (carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid . It is commercially available and its 2D structure can be viewed in various databases .Chemical Reactions Analysis

Glutathione plays a major role in different physiological processes in the human body. The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .Physical and Chemical Properties Analysis

The assay of glutathione is problematic because of the high polarity, the limited stability, and the aliphatic structure, which lacks the appropriate chromophore for UV detection . High-performance liquid chromatography was employed in both reverse phase and hydrophilic interaction modes .科学研究应用

作用机制和酶促结合

- 手性反转和立体选择性结合:研究强调了某些异构体的对映体反转和立体选择性结合,包括谷胱甘肽 (1S, 2R)-异构体,表明 C2 碳上的 S 构型的异构体比 R 构型的异构体结合得更快。这种立体选择性对于理解涉及谷胱甘肽的解毒途径至关重要 (Polhuijs、Tergau 和 Mulder,1992)。

- 谷胱甘肽转移酶催化的结合:谷胱甘肽 S-转移酶 (GST) 在催化谷胱甘肽与各种底物的结合(包括有毒化合物)中的作用已得到广泛研究。GST 对不同底物的催化效率差异很大,这对于解毒过程很重要 (Jernström、Funk、Steinbrecher 和 Seidel,1993)。

在氧化还原和解毒中的作用

- 细胞生物学中的核心作用:谷胱甘肽在抵御异源生物和天然化合物方面的细胞防御机制中发挥着关键作用。它的状态是细胞功能和活力的敏感指标,特别是在其浓度最高的肝脏中 (Pastore、Federici、Bertini 和 Piemonte,2003)。

- 抗氧化防御:作为人类内源合成的最丰富的自由基清除剂,谷胱甘肽在预防氧化应激中发挥着重要作用,而氧化应激与多种疾病的发病机制有关 (Allen 和 Bradley,2011)。

对健康的意义

- 预防疾病:充足的谷胱甘肽水平对于预防多种疾病至关重要,包括神经退行性疾病、心血管疾病和癌症。通过饮食或补充剂调节谷胱甘肽具有治疗意义 (Wu、Fang、Yang、Lupton 和 Turner,2004)。

- 细胞氧化还原稳态:谷胱甘肽对于维持细胞氧化还原稳态至关重要。即使在氧化应激下,其氧化形式 (GSSG) 在胞质溶胶中的严格调控也强调了其在细胞防御机制中的重要性 (Morgan、Ezeriņa、Amoako、Riemer、Seedorf 和 Dick,2013)。

新应用

- 生物样品中的选择性检测:最近的进展导致了近红外荧光探针的开发,用于选择性检测活细胞和组织中的谷胱甘肽,突出了其在生物系统中的丰度和关键作用 (Xie 等,2016)。

作用机制

Target of Action

Glutathione (GSH) is a tripeptide with many roles in cells. It primarily targets enzymes involved in various steps of cell metabolism . It acts as a cofactor for some enzymes, including the enzyme glutathione peroxidase . It also plays a significant role in the hepatic biotransformation and detoxification process .

Mode of Action

Glutathione interacts with its targets by participating in leukotriene synthesis and acting as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process, acting as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .

Biochemical Pathways

Glutathione is involved in several metabolic pathways and protective mechanisms . It modulates various cellular processes and is determinant for redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Pharmacokinetics

The pharmacokinetics of glutathione involve a complex interaction between biosynthesis, utilization, degradation, and transport . Therefore, many attempts have been made to develop GSH derivatives able to easily cross the cell membranes and to enhance its oral bioavailability .

Result of Action

The result of glutathione’s action is the modulation of various cellular processes, including redox signaling, xenobiotics detoxication, regulation of cell proliferation, apoptosis, and immune functions . It also contributes to the assembly of cell components, biosynthesis of sulfur-containing metabolites, inactivation of potentially deleterious compounds, and control of hormonal signaling intensity .

Action Environment

The action of glutathione can be influenced by environmental factors. For instance, it has been suggested that glutathione could have evolved in the course of the adaptation to the presence of oxygen in the atmosphere . It is also used in cells as a redox buffer, as an antioxidant, as sulfur storage, and is involved in a variety of cellular pathways including redox signaling, post-translational modifications, and xenobiotics detoxification .

未来方向

Recent studies have indicated the role of GSTs in cellular nitric oxide (NO) metabolism . This has implications for other biological systems where this group is present . Further studies investigating GST biochemistry could enhance our understanding of NO metabolism and lead to the generation of novel and innovative vasodilators for clinical use .

生化分析

Biochemical Properties

The Glutathione (1S, 2R)-Isomer participates in various biochemical reactions, primarily through its sulfhydryl (-SH) group. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to interact with glutathione S-transferases (GSTs), a family of enzymes that play vital roles in responding to various physiological processes .

Cellular Effects

Glutathione (1S, 2R)-Isomer has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the regulation of gene expression related to stress responses in plants .

Molecular Mechanism

At the molecular level, Glutathione (1S, 2R)-Isomer exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is known to conjugate with synthetic compounds through the action of GSTs, thereby facilitating their metabolism .

Temporal Effects in Laboratory Settings

The effects of Glutathione (1S, 2R)-Isomer can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glutathione (1S, 2R)-Isomer can vary with different dosages in animal models. Studies have shown that it exhibits threshold effects and can have toxic or adverse effects at high doses .

Metabolic Pathways

Glutathione (1S, 2R)-Isomer is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Glutathione (1S, 2R)-Isomer is transported and distributed within cells and tissues through specific transporters and binding proteins . It can also influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of Glutathione (1S, 2R)-Isomer can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

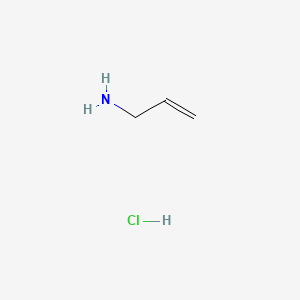

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glutathione (1S, 2R)-Isomer involves the protection of the carboxyl group of L-glutamic acid, followed by the coupling of L-cysteine and glycine to form the tripeptide. The stereochemistry of the isomer is achieved by using a chiral auxiliary during the coupling reaction.", "Starting Materials": [ "L-glutamic acid", "L-cysteine", "Glycine", "Di-tert-butyl dicarbonate (Boc2O)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Chiral auxiliary (e.g. (R)-2-phenylglycinol)" ], "Reaction": [ "Protection of L-glutamic acid carboxyl group with Boc2O", "Coupling of Boc-L-glutamic acid with L-cysteine using DCC and NHS", "Deprotection of Boc group with trifluoroacetic acid", "Coupling of the resulting dipeptide with glycine using DCC and NHS", "Removal of chiral auxiliary to obtain Glutathione (1S, 2R)-Isomer" ] } | |

CAS 编号 |

274260-05-8 |

分子式 |

C10H17N3O6S |

分子量 |

307.33 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。